molecular formula C23H21N3O3 B2732092 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide CAS No. 1797181-67-9

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide

Numéro de catalogue B2732092
Numéro CAS: 1797181-67-9
Poids moléculaire: 387.439
Clé InChI: SRKOGHRGGZTOQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide, also known as FPhC1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. FPhC1 is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been found to possess various biological activities.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on pyrazole and imidazole derivatives, including structures similar to the compound , has shown significant antimicrobial activity. These compounds were synthesized using the Mannich base method and demonstrated effectiveness against various microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).

Anti-Cancer Potential

Studies on furazan-3,4-diamide analogs, which share structural similarities with the compound, have indicated substantial anti-proliferation effects, suggesting potential as anti-cancer agents. The importance of the 1,2,5-oxadiazole ring and specific substituents in enhancing this effect has been highlighted (Li et al., 2010).

Antiplasmodial Activities

N-acylated furazan-3-amines, including compounds structurally related to the one , have demonstrated activity against different strains of Plasmodium falciparum. The nature of the acyl moiety significantly influences their antiplasmodial activity, with benzamides showing promising results (Hermann et al., 2021).

Potential in Drug Development

The synthesis and characterization of compounds with the 1,2,5-oxadiazole 2-oxide structure, like the compound , have been studied. These structures are considered promising in the development of drugs for treating neglected diseases (Epishina, Kulikov, & Fershtat, 2022).

Insensitive Energetic Materials

Compounds with structures incorporating 1,2,5- and 1,2,4-oxadiazole rings, related to the compound of interest, have been synthesized and characterized for their potential as insensitive energetic materials. Their stability and detonation performance suggest applications in this area (Yu et al., 2017).

Medicinal Chemistry Applications

Furazans, including 1,2,5-oxadiazoles, are less common in medicinal chemistry but have been applied in drug development. This review of furazan-containing molecules in medicinal chemistry highlights their role in clinical and preclinical drug development programs (Mancini et al., 2021).

Propriétés

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-18(16-9-4-3-5-10-16)23(27)24-19-12-7-6-11-17(19)15-21-25-22(26-29-21)20-13-8-14-28-20/h3-14,18H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKOGHRGGZTOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.